molecular formula C12H17Cl2F3N2 B2846574 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride CAS No. 1707580-83-3

4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride

Cat. No.: B2846574
CAS No.: 1707580-83-3
M. Wt: 317.18
InChI Key: GDNVXOPAXGAOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperidine amine core, a privileged scaffold in pharmaceuticals, linked to a [4-(trifluoromethyl)phenyl] group. The trifluoromethyl (CF3) group is a critical pharmacophore in modern drug design due to its ability to profoundly influence a compound's properties; it is strongly electron-withdrawing, which can modulate the pKa of nearby functional groups, and it enhances metabolic stability and membrane permeability due to its high lipophilicity . This makes derivatives of this compound valuable for constructing molecules targeting a wide range of therapeutic areas. Specifically, this amine serves as a key intermediate for researching potential ligands for central nervous system (CNS) targets and other G-protein coupled receptors (GPCRs). The structural motif of a substituted piperidine is found in numerous bioactive molecules. For instance, structurally similar N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been identified and optimized as potent agonists for GPR119, a receptor considered a promising target for type 2 diabetes therapy . Furthermore, anilides and other derivatives containing the 4-phenylpiperidine framework are extensively investigated for their anticonvulsant properties, with the trifluoromethyl substituent often contributing to enhanced biological activity in animal models of epilepsy . This compound is intended for research applications only and is not approved for diagnostic, therapeutic, or veterinary use. Researchers can utilize this building block to synthesize and explore novel compounds for potential pharmacological activity, mechanism of action studies, and structure-activity relationship (SAR) investigations.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-3-1-9(2-4-10)11(16)5-7-17-8-6-11;;/h1-4,17H,5-8,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNVXOPAXGAOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride typically involves the following steps:

  • Trifluoromethylation: The starting material, 4-aminopiperidine, undergoes trifluoromethylation to introduce the trifluoromethyl group at the para position of the phenyl ring.

  • Amination: The trifluoromethylated compound is then subjected to amination to introduce the amine group at the piperidine ring.

  • Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the amine group.

  • Substitution: Substitution reactions can occur at the piperidine ring or the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield corresponding ketones or carboxylic acids.

  • Reduction Products: Reduction can produce amines or amides.

  • Substitution Products: Substitution reactions can lead to a variety of derivatives, including halogenated or alkylated compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride typically involves several chemical reactions:

  • Formation of the Piperidine Ring : The piperidine ring can be synthesized through reduction of pyridine derivatives or cyclization of appropriate precursors.
  • Introduction of the Trifluoromethyl Group : This group is introduced using reagents such as trifluoromethyl iodide under specific conditions.
  • Coupling with the Phenyl Ring : This is achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
  • Formation of the Dihydrochloride Salt : The final compound is converted to its dihydrochloride form through treatment with hydrochloric acid.

These synthetic routes allow for the production of a highly lipophilic compound due to the trifluoromethyl moiety, enhancing its biological activity and membrane permeability.

Medicinal Chemistry

The compound has shown promise in drug development, particularly for:

  • Neurological Disorders : It has been investigated for its potential as a treatment for conditions such as anxiety and depression by acting on opioid receptors .
  • Cancer Therapy : Research indicates that derivatives of piperidine compounds exhibit anticancer properties through mechanisms involving apoptosis induction in tumor cells .

Biological Studies

In biological research, 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is utilized to:

  • Investigate enzyme activities and biological pathways.
  • Serve as a probe in studies related to receptor interactions and signaling pathways.

Industrial Applications

The compound is also applied in the production of specialty chemicals and materials with unique properties due to its structural characteristics. This includes:

  • Development of new materials with enhanced performance metrics in various applications.
  • Use as a building block in organic synthesis for complex molecule construction .

Case Studies and Findings

Recent studies have highlighted various applications of piperidine derivatives similar to 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride:

StudyApplicationFindings
Liu et al., 2023Alzheimer’s DiseaseCompounds showed dual inhibition of acetylcholinesterase and butyrylcholinesterase, enhancing brain exposure .
Research on Opioid AgonistsAnxiety/DepressionDemonstrated anxiolytic and antidepressant-like effects in animal models .
Cancer ResearchAnticancer ActivityInduced apoptosis in hypopharyngeal tumor cells better than standard treatments like bleomycin .

Mechanism of Action

The mechanism by which 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural and physicochemical properties of 4-[4-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride with similar compounds:

Compound Name (CAS/Reference) Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Use
4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride (1707361-50-9) Piperidine 4-(Trifluoromethyl)phenyl, dihydrochloride 317.18 Not reported Research compound
3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine HCl (Compound 37) Aliphatic amine Nitro-triazole, trifluoromethylphenyl Not reported 127–128 Anti-Chagasic agent
1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride (1286273-37-7) Piperidine 4-Chloro-2-fluorobenzyl, dihydrochloride Not reported Not reported Pharmaceutical intermediate
1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride (1820664-88-7) Piperidine Ethyl, trifluoromethyl, dihydrochloride 269.14 Not reported Life science research
N-Phenylpiperidin-4-amine hydrochloride (1193388-65-6) Piperidine Phenyl, hydrochloride 212.72 Not reported Synthetic intermediate
Key Observations:
  • Replacing CF₃ with halogens (e.g., Cl, F in ) or alkyl groups (e.g., ethyl in ) alters lipophilicity and electronic properties, impacting target interactions.
  • Salt Forms : Dihydrochloride salts are prevalent (e.g., ), enhancing solubility compared to free bases.
  • Heterocyclic Additions : Compounds like 37 incorporate nitro-triazole moieties, which may enhance redox activity or hydrogen bonding with biological targets .

Physicochemical Properties

  • Melting Points : Analogs with bulkier substituents (e.g., bis-trifluoromethyl groups in Compound 38 ) exhibit higher melting points (184–186°C), likely due to increased crystallinity. The target compound’s melting point is unreported, but its structural simplicity compared to Compound 38 suggests it may have a lower melting range.
  • Molecular Weight : The target compound (317.18 g/mol) is heavier than analogs like (269.14 g/mol), reflecting the larger 4-(trifluoromethyl)phenyl group. Higher molecular weight may influence pharmacokinetics, such as blood-brain barrier permeability.

Biological Activity

4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride, also known by its CAS number 1707580-83-3, is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this compound a target for various therapeutic applications.

Chemical Structure and Properties

The molecular formula for 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is C12H17Cl2F3N2C_{12}H_{17}Cl_2F_3N_2. Its structure includes a piperidine ring substituted with a trifluoromethyl phenyl group, which contributes to its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC12H17Cl2F3N2C_{12}H_{17}Cl_2F_3N_2
CAS Number1707580-83-3
IUPAC Name4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride
Melting PointNot specified

The biological activity of 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group enhances the electron-withdrawing characteristics of the molecule, potentially increasing its binding affinity to target proteins.

Key Interactions

  • Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes. For instance, related studies have shown that derivatives can moderately inhibit COX-2 and LOX enzymes, indicating potential anti-inflammatory properties .
  • Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines, including MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. These studies suggest that structural modifications can lead to varying degrees of cytotoxicity, which may be relevant for cancer therapeutics .

Case Studies

  • Inhibition Studies : A study examining the structure-activity relationship (SAR) of trifluoromethyl-substituted compounds found that the presence of the trifluoromethyl group significantly enhanced COX-2 inhibition compared to non-fluorinated analogs. The IC50 values for these compounds ranged from 5.4 μM to 10.4 μM against AChE and BChE, indicating moderate inhibitory effects .
  • Antibacterial Activity : Research has highlighted the antibacterial properties of similar piperidine derivatives, suggesting that modifications can lead to enhanced activity against Gram-positive and Gram-negative bacteria. The optimization of lipophilicity/hydrophilicity ratios was crucial in achieving effective antibacterial profiles .

Table of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
COX-2 InhibitionEnzyme5.4
AChE InhibitionEnzyme10.4
BChE InhibitionEnzyme7.7
CytotoxicityMCF-7 Cell LineVaries
Antibacterial ActivityVarious BacteriaVaries

Q & A

Q. What are the optimal synthesis and purification methods for 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination steps. For example, reacting 4-(trifluoromethyl)benzyl chloride with piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF) forms the intermediate, which is then converted to the dihydrochloride salt using HCl gas or concentrated HCl . Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) to achieve >95% purity .

Q. How can receptor binding affinity be screened for this compound?

  • Methodological Answer : Use radioligand displacement assays (e.g., using [³H]-labeled ligands) to assess affinity for neurotransmitter receptors (e.g., serotonin, dopamine, or opioid receptors). Competitive binding experiments in transfected HEK293 cells or rat brain homogenates can determine IC₅₀ values . For GPCR targets, employ cAMP accumulation assays or calcium flux measurements (via FLIPR) to evaluate functional activity .

Q. What solvent systems are suitable for solubility and stability testing?

  • Methodological Answer : The dihydrochloride salt form enhances water solubility. Test solubility in PBS (pH 7.4), DMSO (for stock solutions), and ethanol. Stability studies should include HPLC-UV analysis under varying pH (3–9) and temperatures (4°C, 25°C, 37°C) over 48–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer : Synthesize analogs with modifications to:
  • The piperidine ring (e.g., methyl or ethyl substitutions at the 1-position) .
  • The benzyl group (e.g., replacing trifluoromethyl with cyano or methoxy groups) .
    Evaluate changes in binding affinity (via SPR or ITC) and metabolic stability (using liver microsomes). Prioritize analogs with improved logP (2–4) and reduced CYP450 inhibition .

Q. How to resolve contradictions in receptor binding data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentration) or receptor subtype selectivity. Conduct orthogonal assays (e.g., FRET for conformational changes vs. radioligand binding) . Validate findings using knockout cell lines or tissue-specific receptor antagonists to isolate target effects .

Q. What in vivo models are appropriate for evaluating CNS penetration and efficacy?

  • Methodological Answer :
  • Pharmacokinetics : Administer the compound intravenously (IV) and orally (PO) in rodents. Measure plasma and brain concentrations via LC-MS/MS at 0.5, 2, 6, and 24 hours .
  • Behavioral Models : Use the tail-flick test (pain modulation) or elevated plus maze (anxiety) to assess efficacy. Compare results to positive controls (e.g., morphine or diazepam) .

Q. How can metabolic pathways and potential toxicity be investigated?

  • Methodological Answer :
  • Metabolism : Incubate with human liver microsomes (HLM) and identify metabolites via UPLC-QTOF-MS. Key Phase I metabolites (e.g., N-dealkylation or hydroxylation) should be structurally confirmed .
  • Toxicity : Perform AMES tests for mutagenicity and hERG channel inhibition assays (patch-clamp electrophysiology) to assess cardiac risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.